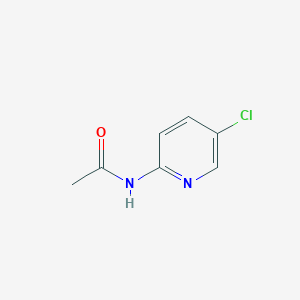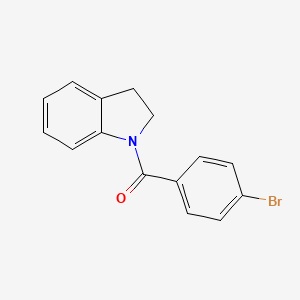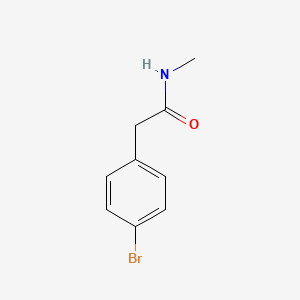
Arachidic anhydride
Descripción general
Descripción
Synthesis Analysis
The synthesis of arachidic anhydride involves chemical processes that convert arachidic acid into its anhydride form. Although specific synthesis methods are not directly detailed in the provided research, the understanding of arachidic acid's transformation into other compounds offers insights into possible synthetic pathways. For instance, studies on related fatty acids and their metabolites highlight the biochemical transformations that fatty acids undergo, providing a foundational understanding of how arachidic anhydride might be synthesized through chemical or enzymatic means (Martin, Brash, & Murphy, 2016).
Molecular Structure Analysis
The molecular structure of arachidic anhydride features two identical alkyl chains linked by an anhydride group. Research utilizing scanning tunneling microscopy (STM) has revealed that upon adsorption on graphite, arachidic anhydride forms highly ordered enantiomorphous domains, demonstrating the molecule's ability to spontaneously organize into complex structures with specific chiral properties (Tao & Bernasek, 2005).
Chemical Reactions and Properties
Arachidic anhydride participates in a variety of chemical reactions, particularly those involving its anhydride group and the alkyl chains. The molecule's reactivity is influenced by its structural characteristics, such as the presence of the anhydride group, which can undergo hydrolysis and other reactions typical of anhydrides. While specific reactions of arachidic anhydride are not detailed in the referenced studies, the research on arachidonic acid metabolites and similar compounds suggests a rich chemistry that includes the formation of dihydroxy acids and other metabolites through enzymatic and non-enzymatic pathways (Borgeat & Samuelsson, 1979; Borgeat & Samuelsson, 1979).
Physical Properties Analysis
The physical properties of arachidic anhydride, such as its phase behavior and self-assembly capabilities, are critical for its potential applications. The molecule's ability to form monolayers and organize into specific structures on surfaces like graphite is particularly notable. These properties are indicative of its potential utility in nanotechnology and materials science, where the controlled assembly of molecules into well-defined patterns is crucial (Tao & Bernasek, 2005).
Aplicaciones Científicas De Investigación
Chirality and Molecular Packing
Arachidic anhydride exhibits interesting molecular properties when self-assembled on graphite. Tao and Bernasek (2005) investigated its molecular arrangement using scanning tunneling microscopy, revealing the spontaneous formation of homogeneous domains with mirror symmetry, demonstrating chiral properties in self-assembled monolayers. This research highlights the potential of arachidic anhydride in studying molecular chirality and packing motifs in nanotechnology and surface chemistry (Tao & Bernasek, 2005).
Potential in Phase Change Materials (PCM)
Exploring the use of arachidic acid (a closely related compound) as PCM, Mjallal et al. (2021) focused on its thermal properties for potential use in electronic devices. They experimented with mixing arachidic acid with different chemical salts to alter its thermal characteristics, aiming to maintain high latent heat with a wider span of melting temperature. This suggests possible applications of arachidic anhydride in thermal management and energy storage systems (Mjallal et al., 2021).
Structural Studies and Langmuir-Blodgett Technique
Bhattacharya, Chitra, and Basu (2011) conducted a study on arachidic acid crystallized from various solvents, aiming to understand its crystal structure. This work is vital for the Langmuir-Blodgett technique, which uses monolayers for building multidimensional lamellar structures. The study provides insights that could be applicable to arachidic anhydride in understanding its structural formation in thin-film technology (Bhattacharya, Chitra, & Basu, 2011).
Faceting in Monolayer Domains
Johann, Vollhardt, and Möhwald (2000) observed the formation of facets in monolayer domains, including arachidic acid, under various experimental conditions. Their study offers insights into fundamental forces like line tension anisotropy and electrostatic repulsive forces, which are relevant in understanding the behavior of arachidic anhydride in similar settings (Johann, Vollhardt, & Möhwald, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
icosanoyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUONNNVJUCSETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340753 | |
| Record name | Arachidic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidic anhydride | |
CAS RN |
55726-22-2 | |
| Record name | Eicosanoic acid, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arachidic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)









